molecular formula C24H24F3N5O B11303125 4-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine

4-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B11303125
M. Wt: 455.5 g/mol
InChI Key: BPFNLFYWQJXHFX-UHFFFAOYSA-N
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Description

4-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperazine ring, a trifluoromethylbenzoyl group, and methylphenyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-aminopyrimidine, the core structure is built through condensation reactions.

    Substitution Reactions: The introduction of the piperazine ring and the trifluoromethylbenzoyl group is achieved through nucleophilic substitution reactions. Reagents like piperazine and 2-(trifluoromethyl)benzoyl chloride are used under controlled conditions.

    Final Coupling: The final step involves coupling the substituted pyrimidine with 4-methylphenyl groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, strong bases or acids, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling pathways.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the piperazine and pyrimidine moieties contribute to its overall activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-methylphenyl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-2-amine: Similar in structure but with variations in the substituents.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Shares the pyrimidine and piperazine core but differs in the benzamide group.

Uniqueness

The unique combination of the trifluoromethylbenzoyl group and the pyrimidine-piperazine core in this compound provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H24F3N5O

Molecular Weight

455.5 g/mol

IUPAC Name

[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C24H24F3N5O/c1-16-7-9-18(10-8-16)29-23-28-17(2)15-21(30-23)31-11-13-32(14-12-31)22(33)19-5-3-4-6-20(19)24(25,26)27/h3-10,15H,11-14H2,1-2H3,(H,28,29,30)

InChI Key

BPFNLFYWQJXHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C

Origin of Product

United States

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